molecular formula C25H27FN2O2 B5235505 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

Katalognummer B5235505
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: NZUWFQOCDSQUKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a chemical compound that has gained significant attention in scientific research. It is commonly known as AZD-7325 and belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor. In

Wirkmechanismus

AZD-7325 acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter GABA. By binding to a specific site on the receptor, AZD-7325 enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and hypnotic effects, making it a potential therapeutic agent for various neuropsychiatric disorders.
Biochemical and Physiological Effects:
AZD-7325 has been shown to have anxiolytic, sedative, and hypnotic effects in preclinical studies. It has also been shown to enhance the effects of anesthetics, making it a potential agent for use in anesthesia. In addition, AZD-7325 has been shown to have minimal effects on cognitive function and memory, making it a potentially safer alternative to other anxiolytic and sedative agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of AZD-7325 is its selectivity for the GABAA receptor, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, make it a potentially useful therapeutic agent. However, one limitation of AZD-7325 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in patients taking other medications that are metabolized by the same system.

Zukünftige Richtungen

There are several potential future directions for research on AZD-7325. One area of interest is its potential use in the treatment of alcohol use disorder, as it has been shown to reduce alcohol consumption in preclinical studies. Additionally, further research is needed to determine its safety and efficacy in clinical trials for various neuropsychiatric disorders. Finally, there is potential for the development of novel compounds based on the structure of AZD-7325, which may have improved pharmacokinetic and pharmacodynamic properties.
In conclusion, AZD-7325 is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound.

Synthesemethoden

The synthesis of AZD-7325 involves several steps, including the preparation of the starting material, the coupling of the intermediate compound, and the final cyclization step. The starting material is 1-bromo-4-fluorobenzene, which is reacted with piperazine to form 4-(2-fluorophenyl)-1-piperazine. This intermediate is then coupled with 4-((4-(trifluoromethyl)phenyl)ethynyl)benzoic acid to form 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol.

Wissenschaftliche Forschungsanwendungen

AZD-7325 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and insomnia. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In addition, AZD-7325 has also been studied for its potential use as an anesthetic, as it enhances the effects of GABA, a neurotransmitter that plays a crucial role in the inhibition of neuronal activity.

Eigenschaften

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2/c26-22-6-2-3-7-23(22)27-16-18-28(19-17-27)24(29)21-10-8-20(9-11-21)12-15-25(30)13-4-1-5-14-25/h2-3,6-11,30H,1,4-5,13-14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWFQOCDSQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)ethynyl]cyclohexanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.